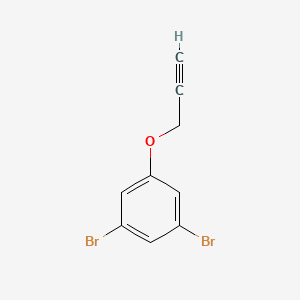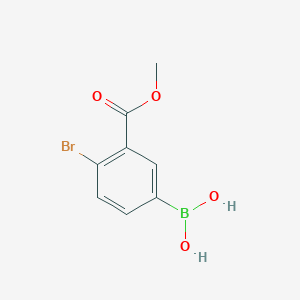![molecular formula C6H7BO4S B6319029 [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid CAS No. 1596339-08-0](/img/structure/B6319029.png)
[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid: is an organoboron compound with the molecular formula C6H7BO4S. It is a boronic acid derivative containing a thiophene ring substituted with a methoxycarbonyl group at the 2-position and a boronic acid group at the 3-position.
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids undergo transmetalation with a palladium catalyst, which then facilitates the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in synthetic pathways for the formation of biologically active compounds .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
Given its potential involvement in suzuki-miyaura cross-coupling reactions, it may contribute to the synthesis of various biologically active compounds .
Action Environment
The action of [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, like other boronic acids, can be influenced by environmental factors such as pH and the presence of diols. For instance, boronic acids can form boronate esters in the presence of diols, a reaction that is reversible and dependent on pH .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 2-(methoxycarbonyl)thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale .
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction:
Common Reagents and Conditions:
Palladium Catalysts: Commonly used palladium catalysts include palladium acetate and palladium chloride.
Bases: Bases such as potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used in these reactions.
Solvents: Typical solvents include tetrahydrofuran, dimethylformamide, and toluene.
Major Products: The major products formed from the reactions involving [2-(Methoxycarbonyl)thiophen-3-yl]boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Chemistry:
Biology and Medicine:
Drug Development: The compound’s ability to form carbon-carbon bonds makes it useful in the synthesis of potential drug candidates and bioactive molecules.
Industry:
相似化合物的比较
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling, but with a phenyl group instead of a thiophene ring.
4-Methoxyphenylboronic Acid: Similar structure with a methoxy group on the phenyl ring.
2-Thiophenylboronic Acid: Similar structure with a thiophene ring but without the methoxycarbonyl group.
Uniqueness:
Functional Group Diversity: The presence of both a methoxycarbonyl group and a boronic acid group on the thiophene ring provides unique reactivity and versatility in organic synthesis.
Electronic Properties: The electron-donating methoxycarbonyl group and the electron-withdrawing boronic acid group create a unique electronic environment, influencing the compound’s reactivity and stability.
属性
IUPAC Name |
(2-methoxycarbonylthiophen-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4S/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUMKPSCWRACHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Calix[7]hydroquinone](/img/structure/B6318946.png)
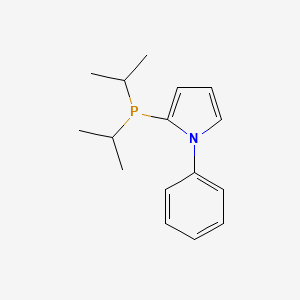


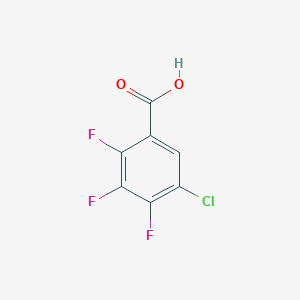
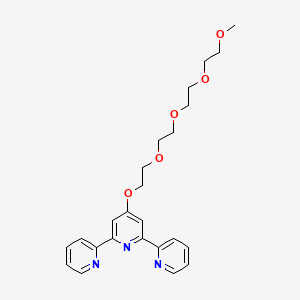
![2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6318994.png)
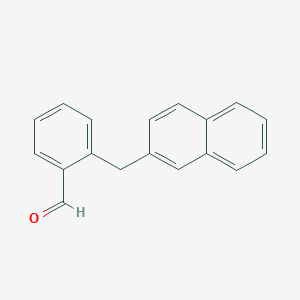
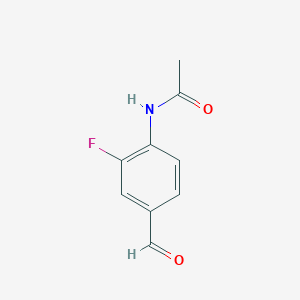
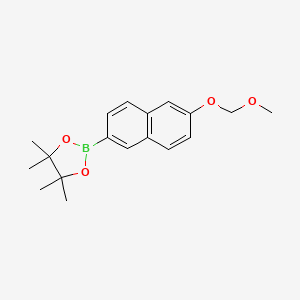
![1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane](/img/structure/B6319038.png)
![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6319045.png)
